molecular formula C13H21O5P B14623336 Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate CAS No. 59276-82-3

Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate

Cat. No.: B14623336
CAS No.: 59276-82-3
M. Wt: 288.28 g/mol
InChI Key: BHSJQPWZQKYXCB-UHFFFAOYSA-N
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Description

Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate is an organic compound belonging to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety and two alkoxy groups. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate can be synthesized using several methods. One common approach involves the Michaelis-Arbuzov reaction, where an aryl halide reacts with a trialkyl phosphite to form the desired phosphonate . Another method is the palladium-catalyzed cross-coupling of dialkyl phosphites with aryl halides under microwave irradiation, which provides high yields in a short reaction time .

Industrial Production Methods

Industrial production of this compound typically employs large-scale versions of the aforementioned synthetic routes. The Michaelis-Arbuzov reaction is favored due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the reaction conditions and reagents used.

Scientific Research Applications

Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form stable bonds with various biological molecules, inhibiting their activity. This interaction is crucial in pathways involving phosphate esters, where the compound can act as a competitive inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other phosphonates. This makes it particularly valuable in specialized synthetic applications and research contexts.

Properties

CAS No.

59276-82-3

Molecular Formula

C13H21O5P

Molecular Weight

288.28 g/mol

IUPAC Name

1-(diethoxyphosphorylmethyl)-2,3-dimethoxybenzene

InChI

InChI=1S/C13H21O5P/c1-5-17-19(14,18-6-2)10-11-8-7-9-12(15-3)13(11)16-4/h7-9H,5-6,10H2,1-4H3

InChI Key

BHSJQPWZQKYXCB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=C(C(=CC=C1)OC)OC)OCC

Origin of Product

United States

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